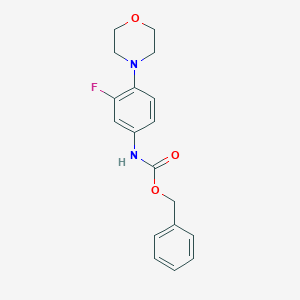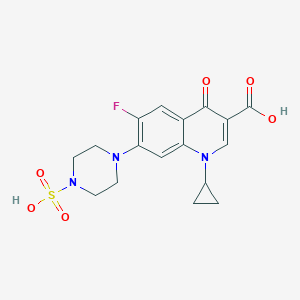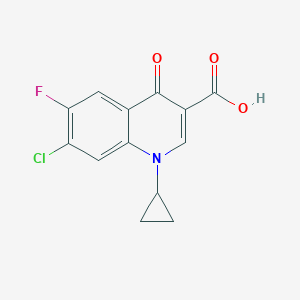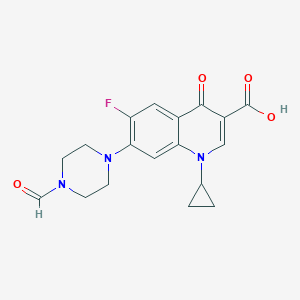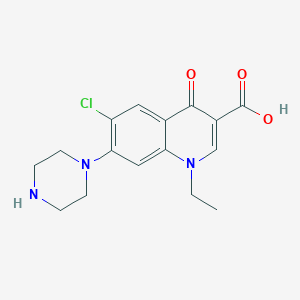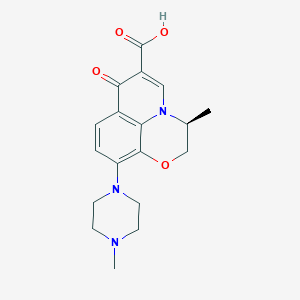
去氟左氧氟沙星
描述
Defluoro Levofloxacin is a derivative of levofloxacin, a widely used fluoroquinolone antibiotic. This compound is characterized by the absence of a fluorine atom at the ninth position of the levofloxacin molecule. Levofloxacin itself is known for its broad-spectrum antibacterial activity, and Defluoro Levofloxacin retains many of these properties while exhibiting unique chemical and biological characteristics .
科学研究应用
Defluoro Levofloxacin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine removal on the chemical properties of fluoroquinolones.
Biology: Investigated for its antibacterial activity against various bacterial strains, including those resistant to other antibiotics.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly in cases where traditional antibiotics are ineffective.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry
作用机制
Target of Action
Defluoro Levofloxacin, also known as 9-Desfluoro levofloxacin or (S)-Defluoroofloxacin, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and repair .
Mode of Action
Defluoro Levofloxacin inhibits the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition halts DNA replication, thereby preventing the bacteria from multiplying . The compound’s interaction with its targets results in the relaxation of supercoiled DNA and promotes breakage of double-stranded DNA .
Biochemical Pathways
It is known that fluoroquinolones, the class of antibiotics to which defluoro levofloxacin belongs, interfere with the function of bacterial dna gyrase and topoisomerase iv . This interference disrupts DNA replication and transcription, leading to cell death .
Pharmacokinetics
Levofloxacin, the parent compound of Defluoro Levofloxacin, is known for its high oral bioavailability and large volume of distribution . It is primarily excreted as unchanged drug in the urine through glomerular filtration and tubular secretion . Minimal metabolism occurs, with no metabolites possessing relevant pharmacological activity . Renal clearance and total body clearance are highly correlated with creatinine clearance, and dosage adjustments are required in patients with significant renal dysfunction . The pharmacokinetics of Defluoro Levofloxacin are expected to be similar, but specific studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Defluoro Levofloxacin’s action are the inhibition of bacterial DNA replication and the induction of double-strand breaks in the bacterial DNA . This leads to the death of the bacterial cells . Some studies have also suggested that fluoroquinolones may have anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Defluoro Levofloxacin. For instance, the presence of other substances in the environment, such as cations and soil organic matter, can affect the adsorption of the compound . Furthermore, the pH of the environment can also influence the compound’s uptake . More research is needed to fully understand how environmental factors influence the action of Defluoro Levofloxacin.
生化分析
Biochemical Properties
Defluoro Levofloxacin, like its parent compound Levofloxacin, is likely to interact with various enzymes and proteins. Levofloxacin is known to inhibit the supercoiling activity of bacterial DNA gyrase, halting DNA replication . It’s plausible that Defluoro Levofloxacin may interact with similar biomolecules, although the nature of these interactions could be different due to the absence of the fluorine atom.
Cellular Effects
Levofloxacin is known to penetrate human monocytes and enhance intracellular killing of certain bacteria . It’s possible that Defluoro Levofloxacin may have similar effects on various types of cells and cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Levofloxacin, its parent compound, inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . Defluoro Levofloxacin might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on Levofloxacin have shown that it has high retention in silty clay, with an average adsorption ratio of more than 90% . This suggests that Defluoro Levofloxacin might also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Studies on fluoroquinolones have suggested that AUC/MIC ratios of 100–125 predict clinical and microbiological success and limit the development of bacterial resistance . It’s plausible that Defluoro Levofloxacin might exhibit similar dosage effects in animal models.
Metabolic Pathways
Studies have shown that certain enzymes are involved in the defluorination reactions of fluorinated compounds . It’s plausible that Defluoro Levofloxacin might be involved in similar metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels.
Transport and Distribution
Levofloxacin is known to be transported and distributed within cells via multiple transporters as well as passive diffusion . It’s plausible that Defluoro Levofloxacin might be transported and distributed within cells and tissues in a similar manner.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Levofloxacin typically involves the modification of the levofloxacin molecule to remove the fluorine atom at the ninth position. This can be achieved through various chemical reactions, including nucleophilic substitution and dehalogenation. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of Defluoro Levofloxacin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Defluoro Levofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Alkyl halides, halogenating agents like chlorine (Cl₂) or bromine (Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or halogen groups .
相似化合物的比较
Similar Compounds
Levofloxacin: The parent compound, known for its broad-spectrum antibacterial activity.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.
Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria
Uniqueness
Defluoro Levofloxacin is unique due to the absence of the fluorine atom at the ninth position, which can influence its chemical reactivity and biological activity. This modification can result in differences in pharmacokinetics, spectrum of activity, and potential side effects compared to other fluoroquinolones .
属性
IUPAC Name |
(2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIAKDHRADSBT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151845 | |
| Record name | 9-Desfluoro levofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117620-85-6 | |
| Record name | 9-Desfluoro levofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Desfluoro levofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-DESFLUORO LEVOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN0U61KHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)
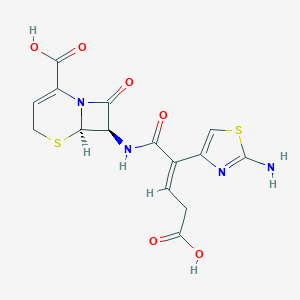
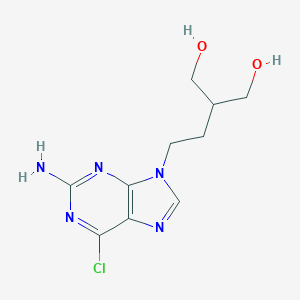
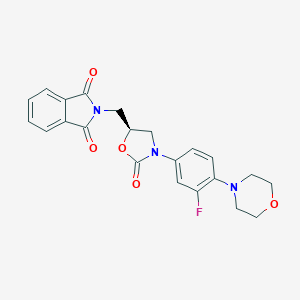
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)
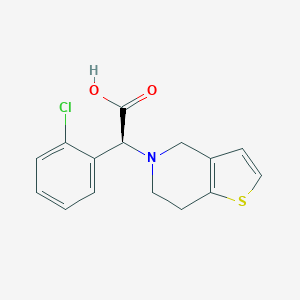
![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)
![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)

